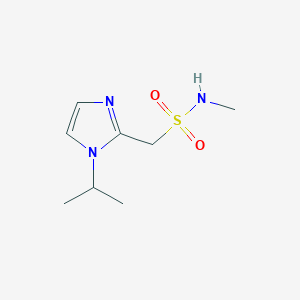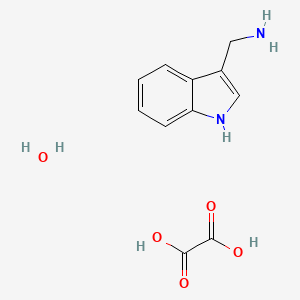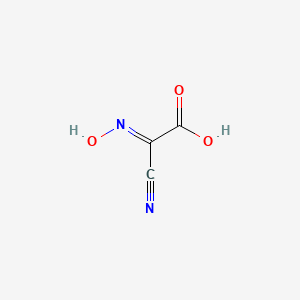
Isonitrosocyanoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonitrosocyanoacetic acid is an organic compound characterized by the presence of a nitroso group (-NO), a nitrile group (-C≡N), and a carboxylic acid group (-COOH). This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isonitrosocyanoacetic acid typically involves the reaction of cyanoacetic acid with nitrosating agents. One common method is the reaction of cyanoacetic acid with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Isonitrosocyanoacetic acid undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products Formed
Oxidation: Nitrocyanoacetic acid.
Reduction: Aminocyanoacetic acid.
Substitution: Esters or amides of cyanoacetic acid.
Applications De Recherche Scientifique
Isonitrosocyanoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of isonitrosocyanoacetic acid involves its reactive functional groups. The nitroso group can participate in redox reactions, while the nitrile and carboxylic acid groups can engage in nucleophilic and electrophilic reactions. These interactions can modulate various molecular targets and pathways, leading to diverse biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanoacetic acid: Lacks the nitroso group, making it less reactive in certain types of reactions.
Nitrosomalonic acid: Contains a similar nitroso group but differs in the overall structure and reactivity.
Ethyl isonitrosocyanoacetate: An ester derivative with different solubility and reactivity properties.
Uniqueness
Isonitrosocyanoacetic acid is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility in chemical synthesis and research applications. Its ability to undergo multiple types of reactions makes it a valuable compound in various scientific fields.
Propriétés
Formule moléculaire |
C3H2N2O3 |
|---|---|
Poids moléculaire |
114.06 g/mol |
Nom IUPAC |
(2E)-2-cyano-2-hydroxyiminoacetic acid |
InChI |
InChI=1S/C3H2N2O3/c4-1-2(5-8)3(6)7/h8H,(H,6,7)/b5-2+ |
Clé InChI |
CNEFRTDDIMNTHC-GORDUTHDSA-N |
SMILES isomérique |
C(#N)/C(=N\O)/C(=O)O |
SMILES canonique |
C(#N)C(=NO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



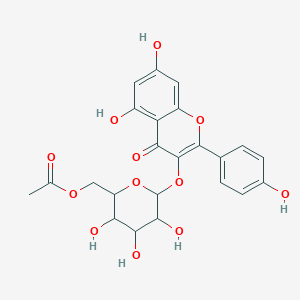

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid](/img/structure/B12327062.png)
![6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12327066.png)
![Benzenamine,3-[(phenylthio)methyl]-](/img/structure/B12327069.png)
![Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-](/img/structure/B12327074.png)
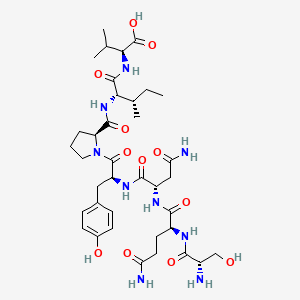
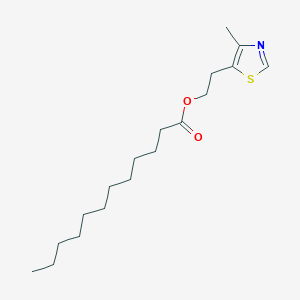
![(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12327086.png)
